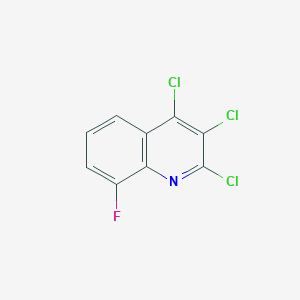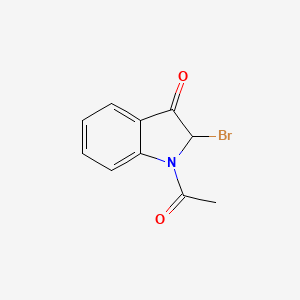
9-Methyl-9-(trimethylsilyl)fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-9-(trimethylsilyl)fluorene: is an organosilicon compound with the molecular formula C17H20Si. It is a derivative of fluorene, where the hydrogen atom at the 9-position is replaced by a trimethylsilyl group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(trimethylsilyl)fluorene typically involves the reaction of 9H-fluorene with n-butyllithium in diethyl ether at low temperatures, followed by the addition of chlorotrimethylsilane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of reagents and the relatively straightforward reaction mechanism .
Análisis De Reacciones Químicas
Types of Reactions: 9-Methyl-9-(trimethylsilyl)fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and organometallic compounds.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: 9-Methyl-9-(trimethylsilyl)fluorene is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s potential for modification suggests it could be used in the development of new pharmaceuticals or biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of materials with enhanced thermal and chemical stability. It is also explored for use in optoelectronic devices due to its unique electronic properties .
Mecanismo De Acción
The mechanism by which 9-Methyl-9-(trimethylsilyl)fluorene exerts its effects is primarily related to its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that would otherwise be challenging. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
9-Trimethylsilylfluorene: Similar in structure but lacks the methyl group at the 9-position.
9-Silafluorene: Contains a silicon atom in place of the carbon at the 9-position.
9-Germafluorene: Contains a germanium atom in place of the carbon at the 9-position.
Uniqueness: 9-Methyl-9-(trimethylsilyl)fluorene is unique due to the presence of both a trimethylsilyl group and a methyl group at the 9-position. This dual substitution can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .
Propiedades
Número CAS |
18002-95-4 |
|---|---|
Fórmula molecular |
C17H20Si |
Peso molecular |
252.42 g/mol |
Nombre IUPAC |
trimethyl-(9-methylfluoren-9-yl)silane |
InChI |
InChI=1S/C17H20Si/c1-17(18(2,3)4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,1-4H3 |
Clave InChI |
JKLPGKRZRDHHEW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


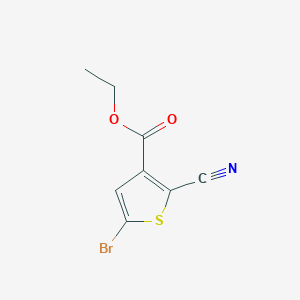

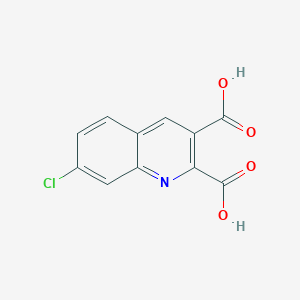


![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)
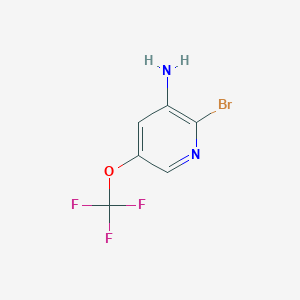
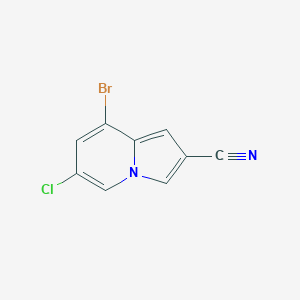
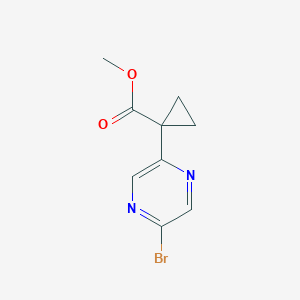

![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)

